3-Hydroxyanthranilic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-3-hydroxybenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.ClH/c8-6-4(7(10)11)2-1-3-5(6)9;/h1-3,9H,8H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORPVBBWRKRSHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197719 | |

| Record name | 3-Hydroxyanthranilic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4920-81-4 | |

| Record name | Benzoic acid, 2-amino-3-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4920-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyanthranilic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004920814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyanthranilic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyanthranilic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hydroxyanthranilic acid hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZU4JTG9N6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Role of 3-Hydroxyanthranilic Acid in the Kynurenine Pathway

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Crossroads of Tryptophan Metabolism

The kynurenine pathway, responsible for over 90% of tryptophan catabolism, is far more than a simple metabolic route for amino acid degradation.[1] It is a critical signaling cascade that produces a host of bioactive metabolites, collectively known as kynurenines, which are deeply implicated in immune regulation, neurotransmission, and inflammation.[2][3][4] At a pivotal juncture of this pathway lies 3-hydroxyanthranilic acid (3-HAA), a metabolite of remarkable duality. Once viewed primarily as a stepping stone to the neurotoxin quinolinic acid, emerging research has unveiled its complex and often contradictory roles, ranging from potent antioxidant and anti-inflammatory agent to a pro-oxidant generator of free radicals.[5][6][7][8] This guide provides a comprehensive technical exploration of 3-HAA, its hydrochloride salt form often used for its stability in research, and its multifaceted functions within the kynurenine pathway, offering field-proven insights for professionals in neuroscience, immunology, and drug development.

The Molecular Profile of 3-Hydroxyanthranilic Acid

3-Hydroxyanthranilic acid (2-amino-3-hydroxybenzoic acid) is an aromatic aminophenol derived from the metabolism of tryptophan.[9][10] Its structure, featuring a carboxyl group, a hydroxyl group, and an amino group on a benzene ring, underpins its chemical reactivity and diverse biological activities. In laboratory settings, it is often supplied as 3-hydroxyanthranilic acid hydrochloride to enhance its stability and solubility in aqueous solutions for experimental use.

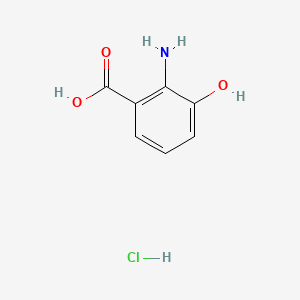

Caption: Chemical structure of 3-hydroxyanthranilic acid (3-HAA).

Biosynthesis and Fate of 3-HAA within the Kynurenine Pathway

3-HAA occupies a central position in the kynurenine pathway, downstream of tryptophan and upstream of critical neuroactive and immunomodulatory molecules. Its formation and subsequent degradation are tightly regulated by a series of key enzymes.

Formation of 3-HAA

The synthesis of 3-HAA begins with the essential amino acid L-tryptophan.

-

Tryptophan to Kynurenine: The pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO), which is stimulated by inflammatory molecules like interferon-gamma, or tryptophan 2,3-dioxygenase (TDO), primarily found in the liver.[2][11] These enzymes convert tryptophan to N-formylkynurenine, which is rapidly transformed into L-kynurenine.

-

Kynurenine to 3-Hydroxykynurenine (3-HK): L-kynurenine is hydroxylated by kynurenine 3-monooxygenase (KMO), a mitochondrial outer membrane enzyme, to produce 3-hydroxykynurenine (3-HK).[12] This step is crucial as it directs metabolism toward the so-called "neurotoxic" branch of the pathway.

-

3-HK to 3-HAA: The final step in 3-HAA synthesis is catalyzed by the enzyme kynureninase, which cleaves 3-HK to form 3-HAA and alanine.[9]

The Critical Branch Point: Catabolism of 3-HAA

The metabolism of 3-HAA represents a critical bifurcation in the pathway, determining the balance between the production of a potent excitotoxin and other metabolites.

-

Oxidative Cleavage: The enzyme 3-hydroxyanthranilate 3,4-dioxygenase (HAAO) , a non-heme iron-containing enzyme, catalyzes the oxidative cleavage of the 3-HAA aromatic ring.[13][14][15] This reaction consumes molecular oxygen and yields the unstable intermediate, 2-amino-3-carboxymuconate semialdehyde (ACMS).[7][16]

-

The ACMS Fork: The fate of ACMS dictates the final output of this branch of the pathway:

-

Spontaneous Cyclization to Quinolinic Acid (QUIN): In the absence of further enzymatic action, the unstable ACMS spontaneously cyclizes to form quinolinic acid (QUIN), a potent NMDA receptor agonist and excitotoxin.[16][17][18]

-

Enzymatic Conversion to Picolinic Acid: Alternatively, ACMS can be decarboxylated by ACMS decarboxylase (ACMSD) to form picolinic acid, a metal chelator with distinct immunomodulatory properties.[12][19]

-

The activity of HAAO and ACMSD, therefore, dictates the ratio of QUIN to picolinic acid, a balance that is crucial for neurological health.

Caption: The central role of 3-HAA in the kynurenine pathway.

The Dichotomy of 3-HAA: Neuroprotection vs. Neurotoxicity

3-HAA is not merely a passive intermediate; it possesses intrinsic biological activities that are often contradictory, positioning it as a modulator of cellular stress and inflammation.

Anti-inflammatory and Neuroprotective Functions

Contrary to the neurotoxic reputation of its downstream product QUIN, 3-HAA itself has demonstrated significant protective effects, particularly in the context of neuroinflammation.

-

Induction of Heme Oxygenase-1 (HO-1): One of the most significant protective mechanisms of 3-HAA is its potent ability to induce the expression of HO-1 in astrocytes.[5][6][20] HO-1 is a powerful antioxidant and cytoprotective enzyme that helps resolve inflammation and protect cells from oxidative damage.

-

Suppression of Pro-inflammatory Mediators: Studies in primary human brain cell cultures have shown that 3-HAA suppresses the production of pro-inflammatory cytokines and chemokines that are typically induced during an inflammatory response.[5][6][20]

-

Reduction of Neuronal Death: By curbing the inflammatory cascade and bolstering antioxidant defenses, 3-HAA has been shown to reduce cytokine-induced neuronal death, highlighting its neuroprotective potential.[6][20]

Pro-oxidant and Neurotoxic Potential

The same chemical properties that can be protective also allow 3-HAA to contribute to cellular damage under certain conditions.

-

Generation of Reactive Oxygen Species (ROS): 3-HAA can undergo auto-oxidation, a process that generates superoxide radicals and hydrogen peroxide (H₂O₂).[8] This production of ROS can contribute to oxidative stress, damaging lipids, proteins, and DNA.

-

Precursor to Quinolinic Acid: The most well-established neurotoxic role of 3-HAA is its function as the immediate precursor to quinolinic acid (QUIN).[16][18][21] QUIN is a potent excitotoxin that acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor.[17][22][23] Over-activation of NMDA receptors leads to excessive calcium influx, mitochondrial dysfunction, oxidative stress, and ultimately, neuronal cell death—a process known as excitotoxicity.[22][23] This mechanism is implicated in the pathology of numerous neurodegenerative diseases.[3][17][22]

| Feature | Protective Role of 3-HAA | Detrimental Role of 3-HAA |

| Primary Mechanism | Induction of Heme Oxygenase-1 (HO-1)[5][6] | Precursor to Quinolinic Acid (QUIN)[16][21] |

| Cellular Effect | Antioxidant, anti-inflammatory, cytoprotective[20][24] | Excitotoxic, pro-oxidant[8][22] |

| Molecular Action | Suppresses cytokine/chemokine production[5][6] | Generates ROS via auto-oxidation[8] |

| Outcome | Reduced neuronal death, inflammation resolution[20] | Neuronal damage, apoptosis[17][22] |

Clinical Relevance: 3-HAA in Disease Pathogenesis

The balance between the production and degradation of 3-HAA, and the subsequent ratio of its downstream metabolites, is disrupted in numerous diseases.[1][2]

-

Neurodegenerative Disorders: In conditions like Huntington's, Alzheimer's, and Parkinson's disease, upregulation of the kynurenine pathway is a common feature.[2][3] This often leads to an overproduction of QUIN from 3-HAA in microglia and macrophages, contributing to the progressive neurodegeneration characteristic of these diseases.[3][17]

-

Inflammatory and Autoimmune Diseases: Given its immunomodulatory properties, dysregulation of 3-HAA and other kynurenines is implicated in a wide range of inflammatory conditions.[1][4]

-

Kidney Disease: Recent studies have identified the kynurenine pathway, and specifically the accumulation of QUIN derived from 3-HAA, as a key link between chronic kidney disease and associated neurological impairments.[25]

Methodologies for the Analysis of 3-Hydroxyanthranilic Acid

Accurate quantification of 3-HAA in biological matrices is essential for understanding its role in health and disease. High-performance liquid chromatography (HPLC) is a robust and widely used technique for this purpose.

Experimental Workflow: HPLC with Fluorimetric Detection

This protocol provides a self-validating system for the sensitive detection of 3-HAA in biological samples such as brain dialysate, plasma, or serum. The principle relies on the native fluorescence of 3-HAA for highly specific detection.

Caption: Experimental workflow for 3-HAA analysis by HPLC.

Step-by-Step Protocol for 3-HAA Quantification

Objective: To quantify 3-HAA concentrations in deproteinized plasma.

1. Sample Preparation (Causality: Proteins interfere with chromatographic separation and can damage the HPLC column; they must be removed.) a. Thaw plasma samples on ice. b. To 100 µL of plasma, add 100 µL of 10% (w/v) ice-cold trichloroacetic acid. c. Vortex vigorously for 30 seconds to ensure complete protein precipitation. d. Incubate on ice for 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Carefully collect the supernatant and transfer it to an HPLC vial for analysis.

2. Chromatographic Conditions (Causality: These conditions are optimized for the separation of 3-HAA from other potentially interfering metabolites.)

- HPLC System: A standard HPLC system with a fluorescence detector.

- Column: Reversed-phase C18 column (e.g., 5 µm particle size, 250 x 4.6 mm).[26]

- Mobile Phase: A mixture of 25 mM sodium acetate buffer (pH 5.5) and methanol (90:10, v/v).[26] The pH and solvent composition are critical for achieving optimal retention and peak shape.

- Flow Rate: 1.0 mL/min.

- Injection Volume: 20 µL.

- Column Temperature: 30°C.

3. Detection (Causality: 3-HAA has native fluorescence at specific wavelengths, allowing for sensitive and selective detection with minimal background noise.)

- Detector: Fluorescence Detector.

- Excitation Wavelength (λex): 316 nm.[26]

- Emission Wavelength (λem): 420 nm.[26]

4. Quantification and Validation (Causality: A standard curve is required to correlate the fluorescence signal with a known concentration, ensuring accurate quantification.) a. Prepare a series of calibration standards of this compound in the mobile phase at known concentrations (e.g., 10 nM to 1 µM). b. Inject the standards to generate a standard curve by plotting peak area against concentration. c. The system is self-validating through the linearity of the standard curve (R² > 0.99), and by running quality control (QC) samples at low, medium, and high concentrations to ensure accuracy and precision. d. Quantify the 3-HAA concentration in the biological samples by interpolating their peak areas from the standard curve.

Alternative methods include HPLC with electrochemical detection or, for higher sensitivity and the simultaneous measurement of multiple kynurenines, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[27][28]

Conclusion and Future Directions

3-hydroxyanthranilic acid is a metabolite of profound complexity, standing at a metabolic crossroads that dictates cellular fate in the nervous and immune systems. Its dual nature as both a protective, anti-inflammatory agent and a precursor to the excitotoxin quinolinic acid makes it a compelling target for therapeutic intervention. The enzymes that control its synthesis and degradation, particularly KMO and HAAO, represent promising targets for drug development aimed at shifting the kynurenine pathway away from neurotoxic outcomes and toward neuroprotection. Future research must continue to unravel the precise contextual factors—cell type, metabolic state, inflammatory environment—that determine whether 3-HAA ultimately plays the role of hero or villain in human health and disease. A deeper understanding of these mechanisms will pave the way for novel therapeutic strategies for a host of debilitating disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding the kynurenine pathway: A narrative review on its impact across chronic pain conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases [mdpi.com]

- 5. The tryptophan metabolite 3-hydroxyanthranilic acid plays anti-inflammatory and neuroprotective roles during inflammation: role of hemeoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Tryptophan Metabolite 3-Hydroxyanthranilic Acid Plays Anti-Inflammatory and Neuroprotective Roles During Inflammation: Role of Hemeoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Oxidative reactivity of the tryptophan metabolites 3-hydroxyanthranilate, cinnabarinate, quinolinate and picolinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human Metabolome Database: Showing metabocard for 3-Hydroxyanthranilic acid (HMDB0001476) [hmdb.ca]

- 10. 3-Hydroxyanthranilic acid - Wikipedia [en.wikipedia.org]

- 11. researchers.mq.edu.au [researchers.mq.edu.au]

- 12. researchgate.net [researchgate.net]

- 13. HAAO - Wikipedia [en.wikipedia.org]

- 14. HAAO 3-hydroxyanthranilate 3,4-dioxygenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 15. uniprot.org [uniprot.org]

- 16. pnas.org [pnas.org]

- 17. Quinolinic acid - Wikipedia [en.wikipedia.org]

- 18. pnas.org [pnas.org]

- 19. Formation of picolinic and quinolinic acids following enzymatic oxidation of 3-hydroxyanthranilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of quinolinic acid by 3-hydroxyanthranilic acid oxygenase in rat brain tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 23. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]

- 24. medchemexpress.com [medchemexpress.com]

- 25. JCI Insight - Quinolinic acid potentially links kidney injury to brain toxicity [insight.jci.org]

- 26. High-performance liquid chromatographic method for the quantification of anthranilic and 3-hydroxyanthranilic acid in rat brain dialysate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Simultaneous determination of 3-hydroxyanthranilic and cinnabarinic acid by high-performance liquid chromatography with photometric or electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. repository.tudelft.nl [repository.tudelft.nl]

A Technical Guide to the Multifaceted Functions of 3-Hydroxyanthranilic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyanthranilic acid (3-HAA), a pivotal intermediate in the kynurenine pathway of tryptophan metabolism, has emerged from a mere metabolic checkpoint to a molecule of significant interest in pharmacology and medicine. Supplied typically as a more stable and soluble hydrochloride salt (3-hydroxyanthranilic acid hydrochloride), its functions extend far beyond the synthesis of NAD+. This guide synthesizes current research to provide an in-depth exploration of 3-HAA's multifaceted roles as a potent immunomodulator, a dual-nature redox agent, and a neuroactive molecule. We will dissect its biochemical significance, its paradoxical activities in cellular homeostasis, its implications in a spectrum of pathologies from neurodegeneration to cardiovascular disease, and its burgeoning potential as a therapeutic agent. Methodological insights and experimental protocols are provided to equip researchers with the foundational knowledge to investigate this compelling metabolite.

Introduction: The Significance of a Tryptophan Metabolite

Over 95% of dietary tryptophan is catabolized through the kynurenine pathway (KP), a complex series of enzymatic reactions essential for generating nicotinamide adenine dinucleotide (NAD+).[1] Situated at a critical juncture of this pathway is 3-hydroxyanthranilic acid (3-HAA).[2][3] It is formed from the enzymatic conversion of 3-hydroxykynurenine and serves as the direct precursor to quinolinic acid, an NMDA receptor agonist.[4][5]

While historically viewed as a simple intermediate, contemporary evidence reveals that 3-HAA possesses profound biological activities of its own.[6][7] It is a redox-active compound that can function as both an antioxidant and, under specific conditions, a pro-oxidant.[1] Furthermore, it exhibits potent anti-inflammatory and neuroprotective properties, primarily through the induction of the cytoprotective enzyme Heme Oxygenase-1 (HO-1).[4][5][8] Dysregulation of 3-HAA levels is increasingly linked to the pathogenesis of inflammatory, infectious, and degenerative diseases, making it a molecule of intense scientific scrutiny and a promising target for therapeutic intervention.[1][6][9]

The hydrochloride salt form (CAS No. 4920-81-4) is commonly used in research settings to enhance stability and aqueous solubility, allowing for precise experimental administration.[4][10] Once in a buffered physiological solution, it dissociates, making the biologically active 3-HAA molecule available to exert its effects.

| Compound Identification | |

| Systematic Name | 2-Amino-3-hydroxybenzoic acid hydrochloride |

| Common Acronym | 3-HAA HCl |

| CAS Number | 4920-81-4[4][10] |

| Molecular Formula | C₇H₇NO₃·HCl[10] |

| Molecular Weight | 189.60 g/mol [4][10] |

Core Biochemical Function: A Nexus in the Kynurenine Pathway

The primary and most well-defined function of 3-HAA is its role as a metabolic intermediate. The synthesis and degradation of 3-HAA represent a key control point in the kynurenine pathway, dictating the balance between the production of downstream neuroactive and immunomodulatory metabolites.

Synthesis: 3-HAA is generated from 3-hydroxykynurenine (3-HK) by the action of the enzyme kynureninase (KYNU).[6][9] This step is critical as it diverts the pathway towards the eventual synthesis of NAD+.

Degradation: 3-HAA is the substrate for the enzyme 3-hydroxyanthranilic acid 3,4-dioxygenase (HAAO), which catalyzes its conversion into the unstable intermediate 2-amino-3-carboxymuconate-semialdehyde (ACMS).[1][6] ACMS can then spontaneously cyclize to form quinolinic acid (QUIN), a known excitotoxin, or be further processed to yield NAD+. The activity of HAAO is therefore a determining factor in the production of QUIN.

The central position of 3-HAA in this pathway is illustrated below.

Causality Behind Experimental Choices: The enzymes HAAO and KYNU are significant targets in drug development. Inhibiting HAAO, for instance, leads to an accumulation of 3-HAA.[1] This strategy has been explored to reduce the production of excitotoxic quinolinic acid and simultaneously increase levels of the potentially therapeutic 3-HAA. Studies showing that knockdown of the haao-1 gene extends lifespan in C. elegans are based on this principle, as it results in elevated physiological levels of 3-HAA.[1][9]

The Dual-Nature Redox Activity of 3-HAA

3-HAA is a redox-active molecule, a characteristic that underpins many of its biological effects. Its function can be context-dependent, acting as either a protective antioxidant or a damaging pro-oxidant.[1]

Antioxidant and Cytoprotective Functions

The antioxidant capacity of 3-HAA is a key aspect of its protective effects. It can directly neutralize reactive oxygen species (ROS) and modulate endogenous antioxidant systems.

-

Direct Radical Scavenging: Research has shown that 3-HAA can directly degrade hydrogen peroxide (H₂O₂), a major ROS.[1] This intrinsic chemical property allows it to immediately reduce oxidative burdens in a cellular environment.

-

Co-antioxidant for α-Tocopherol (Vitamin E): 3-HAA is a highly efficient co-antioxidant for α-tocopherol. During the process of inhibiting lipid peroxidation, α-tocopherol is converted into the chain-carrying α-tocopheroxyl radical. 3-HAA can reduce this radical back to its antioxidant form, thereby recycling Vitamin E and preventing a pro-oxidant cascade. This is particularly relevant in protecting low-density lipoproteins (LDL) from oxidation, a key event in atherosclerosis.

-

Induction of Heme Oxygenase-1 (HO-1): Perhaps its most significant antioxidant mechanism is the potent induction of HO-1, an enzyme with powerful anti-inflammatory and cytoprotective properties.[4][5][8] This effect is especially pronounced in astrocytes. The induction of HO-1 by 3-HAA provides a secondary, amplified, and more sustained antioxidant response beyond its direct scavenging ability.[4]

-

Activation of Nrf2/SKN-1 Pathway: Invertebrate studies suggest that the lifespan-extending effects of 3-HAA are mediated by the activation of the Nrf2/SKN-1 oxidative stress response pathway, a master regulator of antioxidant gene expression.[1][9]

Pro-oxidant Potential

While largely protective, 3-HAA has also been described as a potential free radical generator and carcinogen in some contexts.[2] This pro-oxidant activity is thought to be dependent on factors like local pH and the presence of metal ions.[1] This duality is a critical consideration for therapeutic development, as the local tissue microenvironment could dictate whether 3-HAA's effects are beneficial or detrimental.

Neuro-Immunomodulation: A Key Functional Axis

A substantial body of evidence points to 3-HAA as a potent modulator of the interface between the nervous and immune systems. Its actions on both immune and glial cells contribute to its anti-inflammatory and neuroprotective profile.

Anti-inflammatory Effects

3-HAA exerts significant anti-inflammatory effects by suppressing the production of pro-inflammatory mediators from activated immune and glial cells.

-

Suppression of Cytokines and Chemokines: In primary human glial cells (astrocytes and microglia), 3-HAA effectively suppresses the production of key inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and chemokines (e.g., IP-10/CXCL10, MCP-1) that are induced by inflammatory stimuli like IL-1β, IFN-γ, or Toll-like receptor (TLR) ligands.[4][5][8]

-

Modulation of T-Cell Activity: 3-HAA can selectively induce apoptosis in activated T-cells, which may serve as a mechanism to resolve inflammation. It can also depress cytokine release from both Th1 and Th2 cells, contributing to immune suppression.

Neuroprotective Roles

The anti-inflammatory actions of 3-HAA are closely linked to its neuroprotective capabilities. By dampening neuroinflammation, 3-HAA helps protect neurons from inflammatory-mediated damage.

-

Reduction of Cytokine-Induced Neuronal Death: A direct consequence of its anti-inflammatory action is the significant reduction in neuronal death caused by exposure to high levels of inflammatory cytokines.[4][5][8]

-

HO-1 Dependent Cytoprotection: The induction of HO-1 in astrocytes is a central mechanism for its neuroprotective effects.[4][5] HO-1 and its byproducts (e.g., biliverdin, carbon monoxide) have well-established roles in protecting cells from oxidative stress and inflammation.

Implications in Disease and Therapeutic Potential

Alterations in the kynurenine pathway, and specifically in the levels of 3-HAA, are associated with a wide range of human diseases. This positions 3-HAA not only as a potential biomarker but also as a therapeutic agent.[6][7]

| Disease Area | Observation | Potential Implication | Reference(s) |

| Neurodegenerative Diseases (e.g., Huntington's Disease) | Often a decrease in 3-HAA levels and an increase in anthranilic acid (AA). | Loss of neuroprotective 3-HAA may contribute to pathology. The 3-HAA:AA ratio may be a useful biomarker. | [6],[7] |

| Cardiovascular Disease | 3-HAA inhibits LDL oxidation. In animal models, administration lowers plasma lipids and reduces atherosclerosis. | Protective role against the development of atherosclerotic plaques. | , |

| Inflammatory & Autoimmune Disorders | 3-HAA modulates T-cell responses and suppresses inflammatory cytokines. | Potential therapeutic for conditions with an inflammatory component. | [4],,[5] |

| Aging | Knockdown of HAAO (increasing 3-HAA) extends lifespan in C. elegans. Dietary supplementation with 3-HAA extends lifespan in aging mice. | 3-HAA may be a novel pro-longevity molecule by combating age-associated oxidative stress and inflammation. | [1],[9] |

| Depression & Stroke | Decreased levels of 3-HAA observed in patients. | Loss of 3-HAA may exacerbate neuro-inflammatory processes associated with these conditions. | [6],[7] |

The ratio of 3-HAA to its metabolic precursor, anthranilic acid (AA), has been proposed as a more robust marker of inflammation and disease progression than the absolute level of 3-HAA alone.[6][7] In many inflammatory conditions, a decrease in the 3-HAA:AA ratio is observed, potentially reflecting a shift in kynurenine pathway metabolism that could be a protective response to limit the formation of quinolinic acid.[6]

Experimental Protocols & Methodologies

The following sections provide model protocols based on published literature. Researchers must adapt these to their specific experimental systems and consult the original sources.

Preparation of 3-HAA Hydrochloride for In Vitro Studies

Trustworthiness: This protocol is designed for self-validation. The initial preparation in acid ensures complete dissolution, and subsequent dilution and pH adjustment in a buffered medium ensure physiological relevance and stability for cell culture applications.

-

Objective: To prepare a sterile, physiologically buffered stock solution of 3-HAA for treating cell cultures.

-

Materials:

-

This compound (CAS 4920-81-4)

-

1N Hydrochloric Acid (HCl), sterile

-

1M TRIS-HCl, pH 8.8, sterile

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile microcentrifuge tubes and serological pipettes

-

pH meter or sterile pH strips

-

-

Methodology:

-

Initial Solubilization (High Concentration Stock):

-

Weigh out a precise amount of 3-HAA HCl powder in a sterile microcentrifuge tube under aseptic conditions (e.g., in a laminar flow hood).

-

Add a small volume of sterile 1N HCl to completely dissolve the powder. For example, prepare a 100 mM stock by dissolving 18.96 mg in 1 mL of 1N HCl. Vortex gently until fully dissolved. The solution may have a yellowish/pinkish hue.

-

-

pH Adjustment and Dilution (Working Stock):

-

This step is critical as unbuffered acidic solutions are highly toxic to cells.

-

In a separate sterile tube, prepare a dilution of the high-concentration stock. For example, to make a 10 mM working stock, dilute 100 µL of the 100 mM stock into 900 µL of sterile water or PBS.

-

Carefully adjust the pH of this working stock to ~7.4-7.5 by adding small, incremental volumes of 1M TRIS-HCl. Monitor the pH closely. This step neutralizes the HCl used for initial solubilization.

-

-

Final Dilution in Culture Medium:

-

Make final dilutions for your experiment directly in the complete cell culture medium. For example, to treat cells with 100 µM 3-HAA, add 10 µL of the 10 mM pH-adjusted working stock to 1 mL of medium in your culture well.

-

-

Validation: Always include a "vehicle control" in your experiments. This control should contain the same final concentrations of diluted HCl and TRIS buffer as the 3-HAA-treated wells to ensure that the vehicle itself has no effect on the cells.

-

In Vivo Administration Protocol for Murine Models

Expertise & Experience: The choice of intracerebral injection allows for bypassing the blood-brain barrier to directly assess the neuro-modulatory effects of 3-HAA. The dose and pH adjustment are critical for minimizing vehicle-induced toxicity and ensuring the compound's biological activity.

-

Objective: To administer 3-HAA directly to the mouse brain to study its effects on neuro-inflammation and gene expression (e.g., HO-1).

-

Materials:

-

3-HAA HCl

-

Vehicle solution: 1N HCl and 1M TRIS-HCl, pH 8.8

-

Stereotaxic apparatus for mice

-

Hamilton syringe (or similar microinjection system)

-

Anesthesia (e.g., isoflurane)

-

C57BL/6 mice (or other appropriate strain)

-

-

Methodology:

-

Preparation of Injection Solution:

-

Based on published studies, a target dose might be 40 µg per mouse.

-

Dissolve 3-HAA HCl first in 1N HCl.

-

Adjust the pH to 7.5 using 1M TRIS-HCl.[8] The final concentration should be calculated to deliver the target dose in a small volume (e.g., 1-2 µL) to minimize tissue displacement.

-

-

Surgical Procedure:

-

Anesthetize the mouse and mount it securely in the stereotaxic frame.

-

Create a small incision in the scalp to expose the skull.

-

Using a dental drill, create a small burr hole over the target brain region (e.g., the caudate putamen).

-

Slowly lower the injection needle to the predetermined coordinates.

-

-

Injection:

-

Infuse the 3-HAA solution (or vehicle control) at a slow, controlled rate (e.g., 0.5 µL/min) to allow for diffusion and prevent tissue damage.

-

Leave the needle in place for 5-10 minutes post-injection to prevent backflow upon withdrawal.

-

Slowly retract the needle and suture the scalp incision.

-

-

Post-Operative Care:

-

Provide appropriate post-operative care, including analgesia and monitoring for recovery.

-

-

Endpoint Analysis:

-

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazards: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. It is also suspected of causing cancer.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Handle in a chemical fume hood to avoid inhalation of dust.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. It should be protected from light and stored under an inert atmosphere to maintain product quality.

Conclusion and Future Directions

This compound is far more than a metabolic bystander. It is a functionally versatile molecule with potent antioxidant, anti-inflammatory, and neuroprotective properties. Its central role in the kynurenine pathway, combined with its ability to modulate key cytoprotective pathways like HO-1, makes it a compelling subject for research in aging, neurodegeneration, and inflammatory diseases. The dual nature of its redox activity necessitates careful, context-specific investigation. Future research will likely focus on harnessing its therapeutic benefits while mitigating any potential pro-oxidant risks, potentially through the development of stable synthetic analogs or targeted delivery systems. The continued exploration of 3-HAA and its metabolic ratio to anthranilic acid promises to yield novel diagnostic markers and therapeutic strategies for a host of challenging diseases.

References

- 1. This compound | 4920-81-4 [chemicalbook.com]

- 2. 3-Hydroxyanthranilic acid - Wikipedia [en.wikipedia.org]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. biorxiv.org [biorxiv.org]

- 5. scbt.com [scbt.com]

- 6. This compound, CasNo.4920-81-4 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Tryptophan Metabolite 3-Hydroxyanthranilic Acid Plays Anti-Inflammatory and Neuroprotective Roles During Inflammation: Role of Hemeoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Hydroxyanthranilic Acid | C7H7NO3 | CID 86 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Hydroxyanthranilic acid | Endogenous Metabolite | TargetMol [targetmol.com]

3-Hydroxyanthranilic Acid: A Pivotal Tryptophan Metabolite in Health and Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Hydroxyanthranilic acid (3-HAA), a central intermediate in the kynurenine pathway of tryptophan metabolism, has emerged from the shadow of its more notorious pathway counterparts to become a focal point of intense biomedical research. Initially characterized by a dualistic nature—exhibiting both pro-oxidant and antioxidant activities—recent investigations have illuminated its significant roles in immunomodulation, neuroprotection, and cardiovascular pathology. This technical guide provides an in-depth exploration of 3-HAA, from its biosynthesis and complex physiological functions to detailed analytical methodologies for its quantification. We synthesize current knowledge to offer a comprehensive resource for researchers, scientists, and drug development professionals aiming to understand and target this multifaceted metabolite.

The Kynurenine Pathway: Biosynthesis and Fate of 3-Hydroxyanthranilic Acid

Over 95% of dietary L-tryptophan is metabolized through the kynurenine pathway, a critical cascade that produces a host of bioactive molecules, including the neurotoxin quinolinic acid and the neuroprotectant kynurenic acid.[1] 3-Hydroxyanthranilic acid is a key branching point metabolite within this pathway.

The synthesis of 3-HAA begins with the rate-limiting conversion of tryptophan to N-formylkynurenine by either tryptophan 2,3-dioxygenase (TDO), primarily in the liver, or indoleamine 2,3-dioxygenase (IDO), which is expressed more broadly and is inducible by inflammatory stimuli.[2] Subsequent enzymatic steps lead to L-kynurenine, which can be hydroxylated by kynurenine 3-monooxygenase (KMO) to form 3-hydroxykynurenine (3-HK).[1] The enzyme kynureninase (KYNU) then catalyzes the cleavage of 3-HK to produce 3-HAA and L-alanine.[3]

Once formed, 3-HAA is itself at a metabolic crossroads. It is the direct substrate for 3-hydroxyanthranilic acid 3,4-dioxygenase (HAAO), which converts it into the unstable intermediate 2-amino-3-carboxymuconate-semialdehyde (ACMS).[1][4] This intermediate can then spontaneously cyclize to form the excitotoxic NMDA receptor agonist quinolinic acid or be enzymatically converted toward the synthesis of NAD+, a fundamental coenzyme in cellular metabolism.[4]

The Dichotomous Role of 3-HAA in Physiology and Pathology

3-HAA is a redox-active molecule, a property that underlies its complex and often contradictory biological effects.[2] It can act as a free radical scavenger but also participate in reactions that generate reactive oxygen species (ROS), making its net effect highly context-dependent.

Anti-inflammatory and Neuroprotective Functions

Contrary to the neurotoxic reputation of its downstream product, quinolinic acid, 3-HAA has demonstrated significant neuroprotective and anti-inflammatory capabilities.[5] A key mechanism underlying these effects is the potent induction of hemeoxygenase-1 (HO-1), a cytoprotective enzyme with well-established antioxidant and anti-inflammatory properties.[5][6]

In primary human glial cells, 3-HAA was shown to suppress the production of inflammatory cytokines and chemokines and reduce neuronal death induced by inflammatory stimuli.[5][6] This effect was largely mediated by HO-1. Furthermore, 3-HAA can modulate immune responses by inducing a shift from a Th1 to a Th2 T-cell phenotype and suppressing the activation of the pro-inflammatory transcription factor NF-κB.[2][6]

Pro-oxidant and Pathogenic Roles

Despite its protective functions, 3-HAA is also implicated in the pathology of certain diseases, particularly cardiovascular disorders. A recent study established a causative link between elevated 3-HAA levels and the formation of abdominal aortic aneurysms (AAA) in mice.[7] The proposed mechanism involves 3-HAA-mediated activation of the NF-κB pathway in vascular smooth muscle cells, leading to the upregulation of matrix metallopeptidase 2 (MMP2), an enzyme that degrades the extracellular matrix and weakens the aortic wall.[7] This highlights how the biological output of 3-HAA signaling can diverge significantly between different cell types and pathological contexts.

A Biomarker in Neurological and Inflammatory Disorders

Increasing evidence suggests that the balance between 3-HAA and its precursor, anthranilic acid (AA), may be a more informative biomarker than the absolute concentration of either metabolite alone. In several neurological and inflammatory conditions, including Huntington's disease, chronic brain injury, and stroke, a consistent pattern has emerged: 3-HAA levels decrease while AA levels increase, leading to a reversed 3-HAA:AA ratio compared to healthy controls.[2][8][9] This shift may reflect alterations in the activity of the enzyme kynureninase and could represent a novel marker for assessing inflammation and its progression.[2][8]

| Condition/Model | Observed Effect of 3-HAA | Proposed Mechanism | Reference(s) |

| Neuroinflammation | Suppressed cytokine/chemokine expression, reduced neuronal death | Induction of Hemeoxygenase-1 (HO-1) | [5][6] |

| Abdominal Aortic Aneurysm (AAA) | Promoted AAA formation | Upregulation of MMP2 via NF-κB activation | [7] |

| T-Cell Response | Induces activated T-cell death, suppresses DC maturation | Intracellular GSH depletion | [10] |

| Aging (C. elegans, Mice) | Extends lifespan | Direct H₂O₂ degradation, activation of Nrf2/SKN-1 pathway | [4] |

| Huntington's Disease, Stroke | Decreased levels (inversed 3-HAA:AA ratio) | Altered kynureninase activity, potential marker of inflammation | [2][8] |

Table 1: Summary of Biological Roles and Pathological Implications of 3-HAA.

Analytical Methodologies for 3-HAA Quantification

Accurate quantification of 3-HAA in biological matrices is essential for understanding its role in health and disease. The choice of analytical method depends on the required sensitivity, selectivity, and the complexity of the sample matrix. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most widely employed techniques.[11][12][13]

General Analytical Workflow

The quantification of 3-HAA from biological samples follows a multi-step process designed to isolate the analyte from a complex matrix and measure it with high precision.

Protocol: HPLC with Fluorimetric/Amperometric Detection

This method is highly sensitive and well-suited for quantifying 3-HAA and AA in samples like urine or brain dialysate.[12][13] The native fluorescence of these molecules allows for selective detection.

-

1. Sample Preparation (Urine):

-

1.1. Acidify a 1.0 mL urine sample to pH 3.0 with phosphoric acid.

-

1.2. Saturate the sample with sodium chloride (NaCl) to facilitate extraction.

-

1.3. Perform liquid-liquid extraction by adding 5.0 mL of diethyl ether and vortexing vigorously for 5 minutes.

-

1.4. Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

1.5. Transfer the organic (ether) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

1.6. Reconstitute the dried extract in 100 µL of the mobile phase for injection.

-

-

2. Chromatographic Conditions:

-

Causality: A reversed-phase C18 column is used to separate the moderately polar 3-HAA from other urine components based on hydrophobicity. The mobile phase is a buffered aqueous-organic mixture, where pH control is critical for consistent retention and peak shape of the acidic analytes.

-

Column: C18 column (e.g., 5 µm, 250 x 4.6 mm i.d.).[13]

-

Mobile Phase: A mixture of 25 mM sodium/acetic acid buffer (pH 5.5) and methanol (90:10 v/v).[13]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

-

3. Detection:

-

Fluorimetric Detection (for both AA and 3-HAA):

-

Causality: This detection method offers high sensitivity and selectivity. The specific excitation and emission wavelengths are chosen to match the unique spectral properties of the target analytes, minimizing interference from non-fluorescent matrix components.

-

Wavelengths: Excitation (λex) = 316 nm, Emission (λem) = 420 nm.[13][14]

-

-

Amperometric (Electrochemical) Detection (for 3-HAA):

-

Causality: 3-HAA is electrochemically active due to its hydroxyl group, allowing for highly sensitive detection via oxidation at a specific applied voltage. This provides an alternative, often more sensitive, detection method.

-

Applied Voltage: +300 mV vs. Ag/AgCl reference electrode.[12]

-

-

Protocol: LC-MS/MS for Comprehensive Metabolite Profiling

LC-MS/MS is the gold standard for quantifying multiple tryptophan metabolites simultaneously due to its superior selectivity and sensitivity.[11][15]

-

1. Sample Preparation (Serum/Plasma):

-

Causality: Protein precipitation is a mandatory step for plasma/serum samples to prevent clogging of the LC system and to release matrix-bound metabolites. Cold methanol is effective for this purpose.

-

1.1. To 50 µL of serum, add 10 µL of an internal standard mix (containing isotopically labeled analogs).

-

1.2. Add 400 µL of ice-cold methanol to precipitate proteins.

-

1.3. Vortex and incubate at -20°C for 1 hour.[15]

-

1.4. Centrifuge at 10,000 x g at 4°C for 10 minutes.

-

1.5. Collect the supernatant, evaporate to dryness, and reconstitute in the initial mobile phase.

-

-

2. LC-MS/MS Conditions:

-

Column: Reversed-phase C18 column suitable for mass spectrometry.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 0% to 40% B over 10 minutes is a typical starting point for separating kynurenine pathway metabolites.[15]

-

Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Causality: MRM provides exceptional selectivity. A specific precursor ion (matching the molecular weight of 3-HAA) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This "transition" is unique to the analyte, virtually eliminating chemical noise.

-

Example MRM Transition for 3-HAA: Precursor ion (Q1) m/z → Product ion (Q3) m/z. (Specific values would be optimized on the instrument).

-

-

| Parameter | HPLC-Fluorimetric/Amperometric | LC-MS/MS |

| Selectivity | Good to Excellent | Unsurpassed |

| Sensitivity | High (pmol range) | Very High (fmol to amol range) |

| Throughput | Moderate | High (with modern systems) |

| Multiplexing | Limited (typically 1-3 analytes) | Excellent (dozens of analytes) |

| Cost | Lower | Higher |

| Primary Application | Targeted quantification of 1-2 key analytes | Comprehensive metabolic profiling |

Table 2: Comparison of Key Analytical Methodologies for 3-HAA.

Conclusion and Future Directions

3-Hydroxyanthranilic acid is a critical and functionally diverse metabolite within the kynurenine pathway. Its roles in inflammation, neurodegeneration, and cardiovascular disease are complex and context-dependent. The opposing protective effects mediated by HO-1 induction and the pathogenic consequences of NF-κB/MMP2 activation underscore the need for further research to delineate the specific cellular and molecular triggers that dictate its function.

For drug development professionals, the enzymes responsible for the synthesis and degradation of 3-HAA—namely kynureninase (KYNU) and HAAO—represent promising therapeutic targets. Modulating the activity of these enzymes could shift the metabolic flux, potentially increasing neuroprotective outcomes or mitigating pathogenic processes. Furthermore, the 3-HAA:AA ratio is evolving into a valuable biomarker that warrants further clinical validation for monitoring inflammatory disease progression and therapeutic response. The continued application of robust analytical methods will be paramount in advancing our understanding and harnessing the therapeutic potential of this pivotal tryptophan metabolite.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for 3-Hydroxyanthranilic acid (HMDB0001476) [hmdb.ca]

- 4. biorxiv.org [biorxiv.org]

- 5. The tryptophan metabolite 3-hydroxyanthranilic acid plays anti-inflammatory and neuroprotective roles during inflammation: role of hemeoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Tryptophan Metabolite 3-Hydroxyanthranilic Acid Plays Anti-Inflammatory and Neuroprotective Roles During Inflammation: Role of Hemeoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scite.ai [scite.ai]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. High-performance liquid chromatographic method for the quantification of anthranilic and 3-hydroxyanthranilic acid in rat brain dialysate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. repository.tudelft.nl [repository.tudelft.nl]

3-hydroxyanthranilic acid hydrochloride chemical properties and structure

An In-depth Technical Guide to 3-Hydroxyanthranilic Acid Hydrochloride: Chemical Properties and Structure

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key metabolite of tryptophan. Designed for researchers, scientists, and professionals in drug development, this document delves into its core chemical properties, structural details, and practical handling protocols, grounding all information in authoritative data.

Introduction: A Metabolite of Significance

3-Hydroxyanthranilic acid (3-HAA) is an important endogenous molecule, emerging as an intermediate in the kynurenine pathway, the primary route for tryptophan metabolism in mammals.[1][2][3] Its hydrochloride salt is a common form used in laboratory settings, offering enhanced stability and solubility for experimental use. Understanding the precise chemical nature of this compound is critical for researchers investigating its roles in cellular signaling, neuroinflammation, and its potential as both a pro-oxidant and an antioxidant.[4][5] This guide synthesizes critical data to provide a robust foundation for its application in scientific research.

Chemical Identity and Structure

The fundamental identity of a compound is established by its structure and internationally recognized identifiers. 3-Hydroxyanthranilic acid is a substituted benzoic acid, featuring an amine group at carbon 2 and a hydroxyl group at carbon 3.[1][2]

IUPAC Name: 2-amino-3-hydroxybenzoic acid hydrochloride.[1][6]

Common Synonyms:

Structural Representation

The molecular structure dictates the compound's reactivity and interactions. The hydrochloride salt form involves the protonation of the amino group.

Caption: Chemical structure of this compound.

Molecular Identifiers

These identifiers are crucial for database searches and unambiguous compound identification.

| Identifier | 3-Hydroxyanthranilic Acid | This compound | Source(s) |

| Molecular Formula | C₇H₇NO₃ | C₇H₇NO₃·HCl (or C₇H₈ClNO₃) | [1][6][7][8] |

| Molecular Weight | 153.14 g/mol | 189.60 g/mol | [1][6][8] |

| CAS Number | 548-93-6 | 4920-81-4 | [1][6] |

| SMILES String | Nc1c(O)cccc1C(O)=O | c1cc(c(c(c1)O)N)C(=O)O.Cl | [1][8][9] |

| InChIKey | WJXSWCUQABXPFS-UHFFFAOYSA-N | WORPVBBWRKRSHQ-UHFFFAOYSA-N | [1][8][9] |

Physicochemical Properties

The physical and chemical properties determine the compound's behavior in various experimental conditions. The free acid form appears as solid leaflets or powder, while the hydrochloride salt is also a solid.[1]

| Property | Value | Source(s) |

| Appearance | Light pink to light brown solid | [10] |

| Melting Point | ~240 °C (decomposes) (for free acid) | [1][9] |

| ~227 °C (decomposes) (for hydrochloride) | [2][11] | |

| Solubility | Free Acid: Slightly soluble in water; soluble in hot water, alcohol, ether, chloroform. | [1][11] |

| Hydrochloride: Soluble in 1N HCl (1 g/100 ml). | [10][11] | |

| General (Free Acid): Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml). | [4] | |

| pKa (at 20 °C) | pKa1 = 2.7, pKa2 = 5.19, pKa3 = 10.12 | [11] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is fundamental for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Data can vary slightly based on the solvent used.

-

¹H NMR (in DMSO-d₆): Chemical shifts (δ) are observed around 7.25 ppm, 6.83 ppm, and 6.39 ppm, corresponding to the aromatic protons.[1]

-

¹³C NMR (in DMSO-d₆): Key carbon signals appear at approximately 169.8 ppm (carboxyl), 144.4 ppm, 141.1 ppm (carbons bonded to OH and NH₂), and between 110.0 and 121.4 ppm for the other aromatic carbons.[1][12]

UV-Vis Spectroscopy

UV-Visible spectroscopy is useful for quantitative analysis and for studying electronic transitions within the molecule.

-

λmax (Absorption Maxima): 212 nm, 298 nm, 310 nm, 342 nm.[11][13] The specific maxima can be influenced by the solvent and pH.

Biological Context: The Kynurenine Pathway

3-HAA is a pivotal intermediate in the catabolism of tryptophan. Its formation is a key step that links upstream metabolites like kynurenine to downstream products, including quinolinic acid, an NMDA receptor agonist.

Caption: Simplified schematic of the Kynurenine Pathway highlighting 3-HAA.

Experimental Protocols and Handling

Adherence to proper protocols is essential for experimental success and laboratory safety.

Protocol 1: Safe Handling and Storage

Causality: 3-Hydroxyanthranilic acid and its hydrochloride are light-sensitive and can degrade, compromising experimental integrity. Storing it under inert gas minimizes oxidation. The compound is classified as hazardous, necessitating personal protective equipment (PPE) to prevent exposure.

Methodology:

-

Engineering Controls: Always handle the solid compound and its solutions inside a chemical fume hood to avoid inhalation of dust or aerosols.[14] Ensure an eyewash station and safety shower are readily accessible.[14]

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.[14][15] When handling the powder, a dust mask (e.g., N95) is recommended.[9]

-

Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated area.[14][15] The compound should be protected from light and stored under an inert atmosphere (e.g., argon or nitrogen) to maintain product quality.[14][15]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[14][15]

Protocol 2: Preparation of Stock Solutions

Causality: The choice of solvent is critical and depends on the experimental system. DMSO is a common choice for creating high-concentration stock solutions for in vitro assays due to its high solvating power. However, its concentration must be controlled in cell-based experiments to avoid toxicity.

Methodology:

-

Solvent Selection: For a 50 mg/mL stock solution, use dimethyl sulfoxide (DMSO).[16] Note that hygroscopic DMSO can impact solubility, so using a newly opened bottle is advised.[16]

-

Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder inside the fume hood.

-

Dissolution: Add the appropriate volume of DMSO to the tube to achieve the target concentration. For example, add 1 mL of DMSO to 50 mg of the compound.

-

Solubilization: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[5][16]

-

Storage of Solution: Once prepared, aliquot the stock solution into smaller volumes to prevent degradation from repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[16]

Safety and Hazard Information

3-Hydroxyanthranilic acid is classified as a hazardous chemical.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[15] It causes skin and serious eye irritation and may cause respiratory irritation.[15] It is also suspected of causing cancer.[9][15]

-

Precautionary Measures: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[15] Wear appropriate PPE.[15] In case of exposure, seek immediate medical attention.[17]

Conclusion

This compound is a well-characterized compound with defined chemical and physical properties. Its role as a tryptophan metabolite places it at a crucial juncture in cellular biochemistry. For researchers, a thorough understanding of its structure, reactivity, handling requirements, and spectroscopic signatures is paramount for conducting accurate and reproducible science. This guide provides the foundational knowledge necessary for the effective and safe use of this important molecule in a research setting.

References

- 1. 3-Hydroxyanthranilic Acid | C7H7NO3 | CID 86 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-HYDROXYANTHRANILIC ACID | 548-93-6 [chemicalbook.com]

- 3. Human Metabolome Database: Showing metabocard for 3-Hydroxyanthranilic acid (HMDB0001476) [hmdb.ca]

- 4. caymanchem.com [caymanchem.com]

- 5. 3-Hydroxyanthranilic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 6. scbt.com [scbt.com]

- 7. This compound, CasNo.4920-81-4 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 10. scbt.com [scbt.com]

- 11. 3-Hydroxyanthranilic acid - Wikipedia [en.wikipedia.org]

- 12. scispace.com [scispace.com]

- 13. UV-Vis Spectrum of 3-Hydroxyanthranilic Acid | SIELC Technologies [sielc.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. medchemexpress.com [medchemexpress.com]

- 17. abmole.com [abmole.com]

A Technical Guide to the Research Applications of 1,4,7,10-Tetraazacyclododecane (Cyclen) and its Derivatives

A Note on Chemical Identity: This guide focuses on the research applications of 1,4,7,10-Tetraazacyclododecane (CAS Number: 294-90-6), commonly known as Cyclen. The initial request referenced CAS number 606-17-7, which corresponds to Iodipamide, a diagnostic contrast agent with a more limited scope of research applications.[1][2][3][4][5][6][7][8][9] The detailed requirements for an in-depth technical guide on core research applications, protocols, and drug development are significantly more aligned with the versatile and foundational macrocycle, Cyclen. This guide has been developed to address the substantive needs of researchers, scientists, and drug development professionals by focusing on this highly relevant and multifaceted compound.

Introduction: The Enduring Versatility of the Cyclen Macrocycle

In the landscape of medicinal and materials chemistry, few scaffolds have demonstrated the broad and enduring utility of 1,4,7,10-tetraazacyclododecane, or Cyclen.[10][11] This macrocyclic tetraamine, an aza analogue of a crown ether, serves as a cornerstone for the development of sophisticated chelating agents.[12] Its pre-organized structure, featuring four nitrogen atoms within a twelve-membered ring, provides a high-affinity binding cavity for a wide array of metal ions. This inherent ability to form stable metal complexes is the foundation of its extensive applications, ranging from life-saving medical imaging agents to innovative therapeutic constructs.[11][13][14]

The true power of the Cyclen framework lies in its derivatization. The hydrogen atoms on the four nitrogen donors can be readily substituted with various functional pendant arms, such as carboxylates, phosphonates, or pyridyl groups.[12][15][16] These modifications allow for the fine-tuning of the ligand's properties, including its thermodynamic stability, kinetic inertness, and ability to be conjugated to biologically active molecules like peptides or antibodies.[17][18] This guide will delve into the core research applications of Cyclen and its derivatives, providing technical insights, field-proven protocols, and a forward-looking perspective for professionals in drug development and scientific research.

Section 1: Foundational Chemistry - Synthesis and Physicochemical Properties

The utility of any chemical scaffold is predicated on its accessibility and predictable behavior. Cyclen is no exception, with several established synthetic routes enabling its production and a well-characterized set of properties that underpin its applications.

Synthetic Strategies

The synthesis of the Cyclen macrocycle is a critical first step. While multiple methods exist, two have become particularly prevalent in research and industrial settings due to their efficiency and scalability.

-

The Richman-Atkins Procedure: This is a widely used, multi-step approach that involves a protection-deprotection strategy.[12] It typically utilizes tosyl protecting groups and the cyclization reaction between a preformed salt of a tritosylamide and a molecule with sulfonate ester leaving groups in a solvent like N,N-Dimethylformamide (DMF).[12] While effective, the final deprotection step requires harsh conditions, such as concentrated sulfuric acid.[12]

-

The Weisman and Reed Synthesis: This two-step method offers an alternative starting from triethylenetetraamine and dithiooxamide.[12][19][20] A key step in this process is the double reductive ring expansion of a tricyclic bis-amidine intermediate using Diisobutylaluminium hydride (DIBAL-H).[12][19][20][21] This route can achieve high purity and good overall yield.[12][21]

The choice of synthetic route often depends on the scale, available starting materials, and desired purity. The Weisman and Reed method, for instance, avoids some of the harsher deprotection steps of the Richman-Atkins procedure but may involve more expensive reagents.[12][20]

Physicochemical Properties of Cyclen and Key Derivatives

The core Cyclen molecule is a white to off-white crystalline solid. Its key properties, along with those of its most famous derivative, DOTA, are summarized below.

| Property | 1,4,7,10-Tetraazacyclododecane (Cyclen) | 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) |

| CAS Number | 294-90-6 | 60168-88-9 |

| Molecular Formula | C8H20N4[22] | C16H28N4O8 |

| Molar Mass | 172.27 g/mol [22] | 404.42 g/mol |

| Appearance | White to almost white powder/crystal | White powder |

| Solubility | Soluble in water[23] | Soluble in water |

| Key Feature | Tetradentate macrocyclic ligand[15] | Octadentate chelating agent[24] |

The addition of four carboxymethyl pendant arms to the Cyclen backbone transforms it into DOTA, a remarkably powerful chelating agent. This octadentate ligand forms exceptionally stable and kinetically inert complexes with a variety of metal ions, a crucial feature for in vivo applications where the release of toxic, free metal ions must be prevented.[13][14][15][16]

Section 2: Core Application I - Diagnostic Imaging

Perhaps the most significant impact of Cyclen derivatives has been in the field of medical diagnostics, where they are indispensable components of contrast agents for Magnetic Resonance Imaging (MRI) and radiotracers for nuclear imaging modalities like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[17]

MRI Contrast Agents

MRI is a powerful, non-invasive imaging technique, but its sensitivity can be limited.[13][14] Contrast agents are administered to enhance the signal difference between tissues. The most successful MRI contrast agents are based on the gadolinium(III) ion (Gd³⁺), which is highly paramagnetic but also extremely toxic in its free form.[13][14]

This is where Cyclen-based ligands, particularly DOTA, play a critical role. By encapsulating the Gd³⁺ ion within its rigid, pre-organized cavity, DOTA forms a highly stable complex (Gd-DOTA) that significantly reduces the risk of in vivo toxicity.[13][14][24] The resulting chelate is one of the safest and most widely used MRI contrast agents in clinical practice.[14]

The effectiveness of an MRI contrast agent is measured by its relaxivity—its ability to shorten the relaxation time of surrounding water protons.[14] Key factors influencing relaxivity include:

-

Hydration Number (q): The number of water molecules directly coordinated to the Gd³⁺ ion.

-

Rotational Correlation Time (τR): The speed at which the complex tumbles in solution. Slower tumbling leads to higher relaxivity.

-

Water Residence Lifetime (τM): The time a coordinated water molecule stays bound to the Gd³⁺.

Much research has focused on modifying the DOTA framework to optimize these parameters and create next-generation, high-relaxivity agents.

Caption: Workflow for developing Cyclen-based MRI contrast agents.

PET and SPECT Radiotracers

The versatility of DOTA extends to nuclear medicine. Its ability to chelate a variety of radiometals makes it a crucial component for PET and SPECT imaging agents.[17] These modalities use radioactive isotopes to visualize biological processes at the molecular level.

The general strategy involves conjugating DOTA to a targeting vector, such as a peptide or antibody, that has high affinity for a specific biological target (e.g., a receptor overexpressed on cancer cells). The DOTA moiety is then used to chelate a radioisotope.

-

For PET Imaging: Radioisotopes like Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu) are commonly used.[17]

-

For SPECT Imaging: Isotopes such as Indium-111 (¹¹¹In) are often employed.[17]

Once administered, the radiolabeled conjugate travels through the body and accumulates at the target site. The emitted radiation is detected by the PET or SPECT scanner, providing a highly sensitive and specific image of the target's location and density.

Caption: General workflow for creating DOTA-based targeted radiotracers.

Section 3: Core Application II - Therapeutic Radiopharmaceuticals

Building on the principles of targeted radiotracers, Cyclen-based chelators are also at the forefront of developing radiopharmaceuticals for therapy. This approach, sometimes called "theranostics" when paired with a diagnostic component, uses particle-emitting radioisotopes to deliver a cytotoxic radiation dose directly to diseased cells, such as cancer cells, while minimizing damage to healthy tissue.[15]

The design is analogous to that of PET/SPECT agents: a DOTA-conjugated targeting vector delivers a radioisotope to the tumor. However, for therapeutic applications, isotopes that emit high-energy particles (beta or alpha particles) are chosen.

Commonly used therapeutic radioisotopes chelated by DOTA include:

-

Lutetium-177 (¹⁷⁷Lu): A beta-emitter.

-

Yttrium-90 (⁹⁰Y): A more energetic beta-emitter.[17]

-

Actinium-225 (²²⁵Ac): An alpha-emitter, which delivers very high energy over a short distance, making it extremely potent.

The exceptional stability of the DOTA-metal complex is even more critical in radiotherapy. Any release of the radioisotope from the chelator would lead to its accumulation in healthy organs, such as the liver or bone marrow, causing significant off-target toxicity.[15] The robust nature of the DOTA cage ensures that the radioisotope remains securely bound until it decays, making it a preferred chelator for clinical radioimmunotherapy.

Section 4: Core Application III - Drug Delivery and Other Biomedical Frontiers

The unique properties of Cyclen and its derivatives have led to their exploration in a variety of other biomedical applications beyond imaging and radiotherapy.

Drug Delivery Systems

Cyclen's ability to bind both metal ions and be conjugated to other molecules makes it a versatile tool for drug delivery.[10][25][26] Research in this area includes:

-

Metal Carriers: Complexes of Cyclen with essential metal ions like iron or zinc are being investigated to treat deficiency disorders.[25]

-

Targeted Drug Delivery: By attaching an anti-tumor drug to a Cyclen-based construct, it's possible to improve the drug's stability and selectivity, potentially reducing side effects on healthy tissues.[25]

-

RNA Interference (RNAi): Cyclen has been explored as an auxiliary agent in RNAi therapies. Combining it with siRNA can enhance stability and cellular delivery efficiency.[25]

Other Therapeutic Areas

The coordination chemistry of Cyclen has been leveraged in other therapeutic contexts:

-

Anti-HIV Agents: Zinc complexes of Cyclen derivatives have shown promise as selective anti-HIV-1 agents.[27]

-

Neurodegenerative Diseases: Researchers are investigating the use of Cyclen to improve the delivery of neuroprotective agents across the blood-brain barrier.[25]

-

Chemical Nucleases: Metal complexes of Cyclen have been used for DNA recognition and cleavage, opening up possibilities in genetic research and therapy.[11]

Section 5: Key Experimental Protocols

To provide practical, actionable information, this section details standardized workflows for common laboratory procedures involving Cyclen derivatives.

Protocol: Radiolabeling of a DOTA-Peptide with Gallium-68

This protocol describes a typical procedure for preparing a ⁶⁸Ga-labeled peptide for PET imaging research.

Materials:

-

DOTA-conjugated peptide (e.g., DOTA-TATE)

-

Gallium-68 (⁶⁸Ga) eluted from a ⁶⁸Ge/⁶⁸Ga generator in 0.1 M HCl

-

Sodium acetate buffer (pH 4.5)

-

Sterile, metal-free reaction vial

-

Heating block set to 95°C

-

Sep-Pak C18 cartridge for purification

-

Ethanol and sterile water for cartridge activation/elution

-

Radio-TLC system for quality control

Procedure:

-

Preparation: Pre-heat the heating block to 95°C. Condition the Sep-Pak C18 cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.

-

Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions to obtain ⁶⁸GaCl₃ in 0.1 M HCl.

-

Buffering: In a sterile reaction vial, add the required volume of sodium acetate buffer to the ⁶⁸GaCl₃ eluate to adjust the pH to approximately 4.0-4.5.

-

Labeling Reaction: Add the DOTA-peptide solution (typically 10-50 µg) to the buffered ⁶⁸Ga solution.

-

Incubation: Securely cap the vial and place it in the heating block at 95°C for 5-10 minutes.

-

Purification: After incubation, allow the vial to cool slightly. Load the reaction mixture onto the pre-conditioned Sep-Pak C18 cartridge. The ⁶⁸Ga-DOTA-peptide will be retained.

-

Washing: Wash the cartridge with 5-10 mL of sterile water to remove any unbound ⁶⁸Ga.

-

Elution of Product: Elute the final radiolabeled peptide from the cartridge using a small volume (0.5-1.0 mL) of 50% ethanol in sterile water.

-

Quality Control: Analyze the final product using radio-TLC to determine the radiochemical purity. A purity of >95% is typically required for preclinical use.

Protocol: HPLC Analysis of Cyclen and its Derivatives

High-Performance Liquid Chromatography (HPLC) is essential for verifying the purity of synthesized Cyclen derivatives and their conjugates.

Instrumentation & Columns:

-

A standard HPLC system with a UV detector is often used. However, as many Cyclen derivatives lack a strong chromophore, alternative detection methods like contactless conductivity detection or mass spectrometry (LC-MS) may be necessary for higher sensitivity.[28]

-

A reverse-phase C18 column is commonly employed. For more challenging separations, specialized columns like Newcrom R1 can be effective.[29]

General Method:

-

Mobile Phase Preparation: A typical mobile phase for reverse-phase separation consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with a small amount of phosphoric or formic acid).[29]

-

Sample Preparation: Dissolve a small, accurately weighed amount of the Cyclen derivative in the mobile phase or a suitable solvent.

-

Injection & Separation: Inject the sample onto the column. The separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases.

-

Detection: Monitor the column eluent using the chosen detector. The retention time of the peak is characteristic of the compound, and the peak area is proportional to its concentration.

-

Quantification: Purity is assessed by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Conclusion and Future Directions

From its origins as a foundational macrocycle, 1,4,7,10-tetraazacyclododecane (Cyclen) has evolved into an indispensable tool in modern chemistry and medicine. Its derivatives, particularly DOTA, are central to clinical diagnostics and are paving the way for targeted radiotherapies that promise a new era of personalized medicine.

Future research will likely focus on several key areas:

-

Multifunctional Agents: Developing single agents that combine diagnostic and therapeutic capabilities (theranostics) or that can be used across multiple imaging modalities (e.g., MRI and PET).[17]

-

Stimuli-Responsive Probes: Designing "smart" contrast agents that activate only in the presence of a specific biological stimulus (e.g., a particular enzyme or pH level), providing functional rather than just anatomical information.

-

New Conjugation Chemistries: Improving the methods for attaching Cyclen derivatives to biomolecules to enhance stability and in vivo performance.

The elegant simplicity of the Cyclen core, combined with the nearly limitless potential for derivatization, ensures that this remarkable molecule will remain a focus of intense research and a source of innovative solutions for years to come.

References

- 1. echemi.com [echemi.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Iodipamide (CAS 606-17-7) Analytical Standard - High Purity at Attractive Price [nacchemical.com]

- 4. iodipamide | CAS#:606-17-7 | Chemsrc [chemsrc.com]

- 5. Adipiodone - Wikipedia [en.wikipedia.org]

- 6. chemexpress.cn [chemexpress.cn]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Iodipamide - CAS - 606-17-7 | Axios Research [axios-research.com]